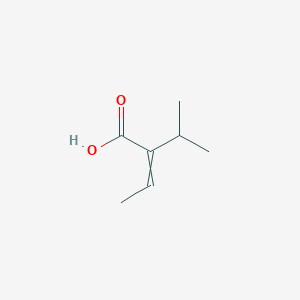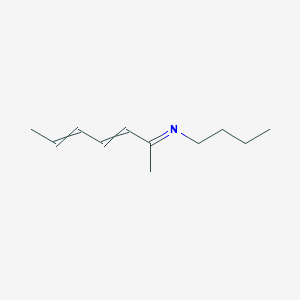![molecular formula C31H54OS4 B14360109 1,5-Bis(cyclohexylsulfanyl)-2,4-bis[(cyclohexylsulfanyl)methyl]pentan-3-one CAS No. 91997-95-4](/img/structure/B14360109.png)
1,5-Bis(cyclohexylsulfanyl)-2,4-bis[(cyclohexylsulfanyl)methyl]pentan-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5-Bis(cyclohexylsulfanyl)-2,4-bis[(cyclohexylsulfanyl)methyl]pentan-3-one is an organic compound characterized by the presence of multiple cyclohexylsulfanyl groups attached to a pentan-3-one backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Bis(cyclohexylsulfanyl)-2,4-bis[(cyclohexylsulfanyl)methyl]pentan-3-one typically involves the reaction of cyclohexylthiol with a suitable pentan-3-one derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution of the thiol groups onto the pentan-3-one backbone. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability of the compound. Purification steps, such as recrystallization or chromatography, are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
1,5-Bis(cyclohexylsulfanyl)-2,4-bis[(cyclohexylsulfanyl)methyl]pentan-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the ketone group to an alcohol, using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as alkyl halides or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1,5-Bis(cyclohexylsulfanyl)-2,4-bis[(cyclohexylsulfanyl)methyl]pentan-3-one has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It may be studied for its potential biological activity, including antimicrobial or antioxidant properties.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: The compound’s unique structural features make it useful in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,5-Bis(cyclohexylsulfanyl)-2,4-bis[(cyclohexylsulfanyl)methyl]pentan-3-one involves its interaction with molecular targets through its cyclohexylsulfanyl groups. These groups can engage in various chemical interactions, such as hydrogen bonding or hydrophobic interactions, with target molecules. The compound’s effects are mediated through these interactions, influencing biological pathways or chemical processes.
Comparison with Similar Compounds
Similar Compounds
1,5-Bis(phenylsulfanyl)-2,4-bis[(phenylsulfanyl)methyl]pentan-3-one: Similar structure but with phenyl groups instead of cyclohexyl groups.
1,5-Bis(methylsulfanyl)-2,4-bis[(methylsulfanyl)methyl]pentan-3-one: Similar structure but with methyl groups instead of cyclohexyl groups.
Uniqueness
1,5-Bis(cyclohexylsulfanyl)-2,4-bis[(cyclohexylsulfanyl)methyl]pentan-3-one is unique due to the presence of cyclohexyl groups, which impart distinct steric and electronic properties. These properties can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications.
Properties
CAS No. |
91997-95-4 |
|---|---|
Molecular Formula |
C31H54OS4 |
Molecular Weight |
571.0 g/mol |
IUPAC Name |
1,5-bis(cyclohexylsulfanyl)-2,4-bis(cyclohexylsulfanylmethyl)pentan-3-one |
InChI |
InChI=1S/C31H54OS4/c32-31(25(21-33-27-13-5-1-6-14-27)22-34-28-15-7-2-8-16-28)26(23-35-29-17-9-3-10-18-29)24-36-30-19-11-4-12-20-30/h25-30H,1-24H2 |
InChI Key |
HSWGNBNERDTNRZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)SCC(CSC2CCCCC2)C(=O)C(CSC3CCCCC3)CSC4CCCCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,4,4a,5,6,7-Hexahydro-3H-cyclopenta[c]pyridazin-3-one](/img/structure/B14360034.png)
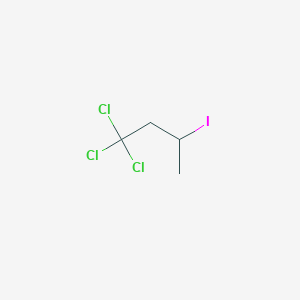
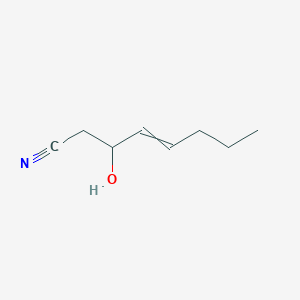
![Dihexyl [(naphthalen-1-yl)methyl]phosphonate](/img/structure/B14360060.png)
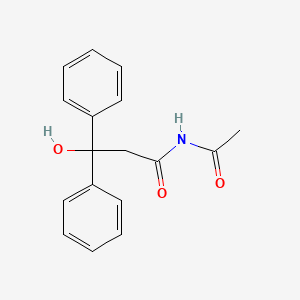
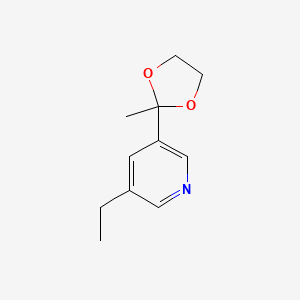
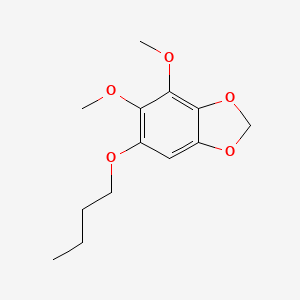

![1-[3-(Propane-2-sulfinyl)propoxy]-3-(trifluoromethyl)benzene](/img/structure/B14360078.png)
![4-{[2-(2-Methoxynaphthalen-1-yl)-1,3-thiazolidin-3-yl]methyl}pyridine](/img/structure/B14360079.png)
![1,1'-Methylenebis[3-(methoxymethyl)-2-methylbenzene]](/img/structure/B14360094.png)
